![molecular formula C22H19ClN4O2 B2762753 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 941876-98-8](/img/no-structure.png)
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives has demonstrated the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were synthesized using two pyrazole-acetamide derivatives, resulting in compounds that exhibit significant antioxidant activity as assessed by various in vitro methods. The study revealed the impact of hydrogen bonding on the self-assembly process, showcasing the potential of these compounds in the development of antioxidant agents (Chkirate et al., 2019).
Antimicrobial Agents
Pyrazolone derivatives have been explored for their potential as antimicrobial agents. Through the synthesis of new heterocyclic compounds incorporating the antipyrine moiety, significant biological activity against various microorganisms was observed. This research underscores the utility of pyrazolone derivatives in the development of new antimicrobial agents, presenting a promising avenue for combating microbial resistance (Aly et al., 2011).
Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their potential antipsychotic properties. Initial findings suggest these compounds reduce spontaneous locomotion in mice without causing ataxia and do not bind to D2 dopamine receptors, differentiating them from currently available antipsychotic drugs. This research provides a foundation for the development of novel antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of organic crystals, including pyrazine derivatives, have shown these compounds to be promising candidates for photonic devices. A novel approach considering the supermolecule in combination with an interactive electrostatic system demonstrated the potential of these crystals in optical switches, modulators, and energy applications (Castro et al., 2017).
Alcohol Dehydrogenase Inhibitors
Research on compounds bearing an amide group has identified their role as inhibitors of alcohol dehydrogenase (ADH), providing insights into their potential therapeutic applications. In vitro and in vivo studies suggest these compounds could offer a basis for developing treatments targeting disorders related to alcohol metabolism (Delmas et al., 1983).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the addition of the 4-chlorophenyl and 4-methylbenzyl groups to the ring system. The final step involves the addition of the acetamide group to the molecule.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-methylbenzylamine", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Synthesis of pyrazolo[1,5-a]pyrazine ring system", "a. Mix 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in ethanol and reflux for 6 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Recrystallize the solid product from ethanol to obtain the pyrazolo[1,5-a]pyrazine ring system.", "Step 2: Addition of 4-chlorophenyl and 4-methylbenzyl groups to the ring system", "a. Mix the pyrazolo[1,5-a]pyrazine ring system, 4-chlorobenzaldehyde, 4-methylbenzylamine, acetic anhydride, and sodium acetate in acetic acid and reflux for 6 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Recrystallize the solid product from ethanol to obtain the intermediate product.", "Step 3: Addition of acetamide group to the molecule", "a. Mix the intermediate product, chloroacetyl chloride, and sodium hydroxide in water and reflux for 6 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Recrystallize the solid product from ethanol to obtain the final product." ] } | |
CAS-Nummer |
941876-98-8 |
Produktname |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide |
Molekularformel |
C22H19ClN4O2 |
Molekulargewicht |
406.87 |
IUPAC-Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-2-4-16(5-3-15)13-24-21(28)14-26-10-11-27-20(22(26)29)12-19(25-27)17-6-8-18(23)9-7-17/h2-12H,13-14H2,1H3,(H,24,28) |
InChI-Schlüssel |
LWANEKUYRMVCNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)
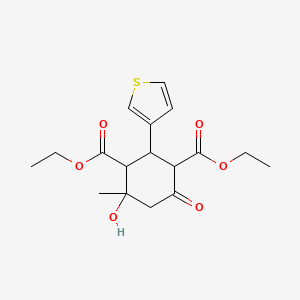
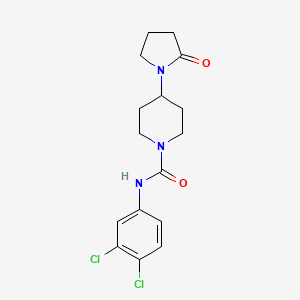
![N'-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2762674.png)
![3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole](/img/structure/B2762675.png)
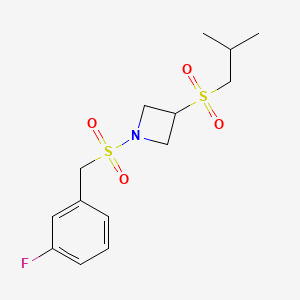
![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B2762680.png)

![6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2762683.png)
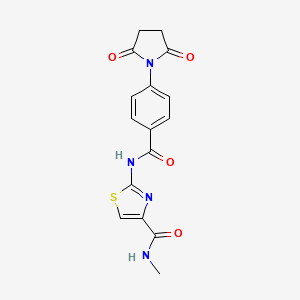
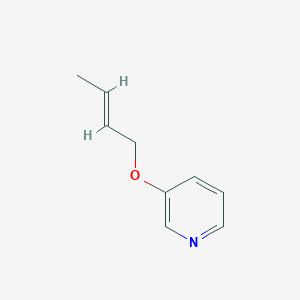

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2762693.png)